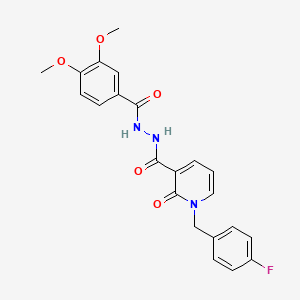

N'-(3,4-dimethoxybenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide

Description

The compound N'-(3,4-dimethoxybenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide belongs to the dihydropyridine-carbohydrazide class, characterized by a 2-oxo-1,2-dihydropyridine core linked to a carbohydrazide moiety. The structural uniqueness of this compound arises from its 3,4-dimethoxybenzoyl and 4-fluorobenzyl substituents, which likely influence its electronic properties, lipophilicity, and binding interactions with biological targets such as glucosamine-6-phosphate synthase, a key enzyme in microbial cell wall synthesis .

Properties

IUPAC Name |

N'-(3,4-dimethoxybenzoyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O5/c1-30-18-10-7-15(12-19(18)31-2)20(27)24-25-21(28)17-4-3-11-26(22(17)29)13-14-5-8-16(23)9-6-14/h3-12H,13H2,1-2H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHOANJHOEJWIBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,4-dimethoxybenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the Pyridine Core: The pyridine core can be synthesized through a condensation reaction involving appropriate aldehydes and ammonia or amines under acidic or basic conditions.

Introduction of the Benzoyl Group: The 3,4-dimethoxybenzoyl group is introduced via an acylation reaction, often using reagents like acyl chlorides or anhydrides in the presence of a Lewis acid catalyst.

Addition of the Fluorobenzyl Group: The 4-fluorobenzyl group is typically added through a nucleophilic substitution reaction, where a suitable leaving group on the benzyl precursor is replaced by the fluorobenzyl moiety.

Formation of the Carbohydrazide: The final step involves the formation of the carbohydrazide group, which can be achieved through the reaction of the intermediate compound with hydrazine or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N’-(3,4-dimethoxybenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings and functional groups allow for substitution reactions, where specific atoms or groups are replaced by others under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents such as halogens, nucleophiles, and electrophiles are employed in substitution reactions, often under controlled temperature and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N’-(3,4-dimethoxybenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N’-(3,4-dimethoxybenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Receptor Binding: It may interact with cellular receptors, modulating signal transduction and cellular responses.

DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound is compared to structurally related dihydropyridine-carbohydrazides (Table 1):

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Substituent Effects :

- The 3,4-dimethoxybenzoyl group in the target compound may enhance hydrophobic interactions compared to Ligand 1’s 2,3,4-trimethoxybenzylidene , which has an additional methoxy group but lacks the fluorobenzyl moiety.

- The 4-fluorobenzyl substituent in the target compound likely improves metabolic stability and membrane permeability compared to Ligand 2’s 4-bromophenyl group due to fluorine’s electronegativity and smaller atomic radius .

Computational and Spectroscopic Characterization

- DFT Studies : Geometry optimization (B3LYP/6-311++(d,p)) and NMR calculations (GIAO method) for Ligand 1 and 2 revealed bond lengths and angles consistent with experimental data. For example, the C=O stretch in Ligand 2 was observed at 1657 cm⁻¹ (IR), aligning with computational predictions .

- Target Compound : Computational modeling would predict similar stability, with the 3,4-dimethoxybenzoyl group contributing to planarity and π-π stacking interactions in binding pockets .

Biological Activity

N'-(3,4-dimethoxybenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a compound of interest due to its potential biological activities. This article explores the synthesis, biological evaluations, and molecular modeling studies related to this compound, emphasizing its therapeutic potential.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 3,4-dimethoxybenzoyl hydrazine with appropriate diketones or α,β-unsaturated carbonyl compounds. The resulting product is characterized by various spectroscopic techniques such as IR, NMR, and mass spectrometry.

Characterization Data

| Property | Value |

|---|---|

| Molecular Formula | C18H18F2N4O4 |

| Melting Point | 274 - 276 °C |

| IR Spectroscopy | Characteristic peaks at 1620 cm⁻¹ (C=O), 3247 cm⁻¹ (N-H) |

| NMR (DMSO-d6) | δ ppm: 7.35 - 8.02 (aromatic protons) |

Antiviral Activity

Recent studies have shown that derivatives of dihydropyridine compounds exhibit significant antiviral activity. For instance, a related compound demonstrated an EC50 of 75 µM against HIV integrase inhibitors, indicating potential for further development in antiviral therapies . The presence of the 4-fluorobenzyl group enhances its interaction with viral enzymes.

Antibacterial and Antioxidant Properties

Compounds with similar structural features have been noted for their antibacterial and antioxidant activities. The 4-hydroxyquinoline scaffold has been linked to these effects, suggesting that this compound may also possess these properties .

Case Studies and Research Findings

- Anti-HIV Activity : A study focused on a series of compounds derived from similar scaffolds showed promising anti-HIV activity with minimal cytotoxicity. The binding modes were comparable to known HIV integrase inhibitors, suggesting that modifications on the benzoyl group could lead to enhanced efficacy .

- Molecular Docking Studies : Molecular modeling studies indicate that the compound can effectively bind to target sites in viral proteins, which is crucial for its antiviral activity. The structural modifications contribute to its binding affinity and specificity .

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.